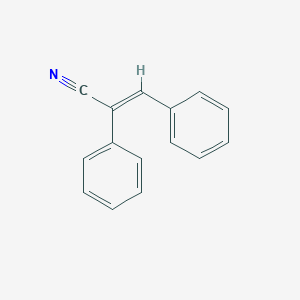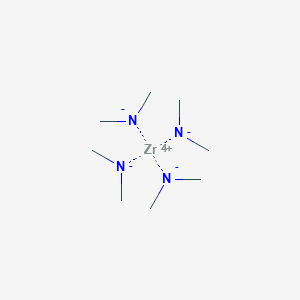
N-Methyl-N-nitrosohexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-nitrosohexanamide (MNHA) is a synthetic compound that has been extensively studied for its various applications in scientific research. It is a nitrosamine derivative that is widely used in the laboratory for its unique properties, including its ability to induce cancer in animal models.
Wirkmechanismus
The mechanism of action of N-Methyl-N-nitrosohexanamide involves the formation of DNA adducts, which can lead to mutations and ultimately cancer. N-Methyl-N-nitrosohexanamide is metabolized in the liver to form reactive intermediates, which can react with DNA to form adducts. These adducts can interfere with DNA replication and repair, leading to mutations and cancer.
Biochemische Und Physiologische Effekte
N-Methyl-N-nitrosohexanamide has been shown to have a variety of biochemical and physiological effects, including inducing oxidative stress, inflammation, and DNA damage. N-Methyl-N-nitrosohexanamide can also affect various signaling pathways, including the MAPK and NF-κB pathways, which are involved in inflammation and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-Methyl-N-nitrosohexanamide in lab experiments is its ability to induce cancer in animal models, which can be used to study the mechanisms of carcinogenesis and the effects of anti-cancer agents. However, N-Methyl-N-nitrosohexanamide has limitations, including its toxicity and the fact that it is a potent carcinogen, which can make it difficult to work with in the laboratory.
Zukünftige Richtungen
There are several future directions for research involving N-Methyl-N-nitrosohexanamide, including studying its effects on different types of cancer, developing new anti-cancer agents that can target N-Methyl-N-nitrosohexanamide-induced DNA adducts, and exploring the use of N-Methyl-N-nitrosohexanamide as a diagnostic tool for cancer. Additionally, further research is needed to better understand the mechanisms of action of N-Methyl-N-nitrosohexanamide and its effects on various signaling pathways.
Conclusion:
In conclusion, N-Methyl-N-nitrosohexanamide is a synthetic compound that has many applications in scientific research. It is a potent carcinogen that is commonly used to induce cancer in animal models, and it has been shown to have a variety of biochemical and physiological effects. While N-Methyl-N-nitrosohexanamide has advantages for lab experiments, it also has limitations due to its toxicity and carcinogenicity. There are many future directions for research involving N-Methyl-N-nitrosohexanamide, and further studies are needed to fully understand its mechanisms of action and potential applications in cancer research.
Synthesemethoden
N-Methyl-N-nitrosohexanamide can be synthesized through the reaction of hexanoyl chloride and nitrosomethylurea in the presence of a base. The resulting compound is purified through column chromatography and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-nitrosohexanamide is commonly used in scientific research to induce cancer in animal models. It has been shown to be a potent carcinogen, particularly in the liver and lungs. N-Methyl-N-nitrosohexanamide is also used to study the mechanisms of carcinogenesis and the effects of various anti-cancer agents.
Eigenschaften
CAS-Nummer |
16395-82-7 |
|---|---|
Produktname |
N-Methyl-N-nitrosohexanamide |
Molekularformel |
C7H14N2O2 |
Molekulargewicht |
158.2 g/mol |
IUPAC-Name |
N-methyl-N-nitrosohexanamide |
InChI |
InChI=1S/C7H14N2O2/c1-3-4-5-6-7(10)9(2)8-11/h3-6H2,1-2H3 |
InChI-Schlüssel |
JFUKYNVHEOUCOI-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)N(C)N=O |
Kanonische SMILES |
CCCCCC(=O)N(C)N=O |
Andere CAS-Nummern |
16395-82-7 |
Synonyme |
N-Methyl-N-nitrosohexanamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



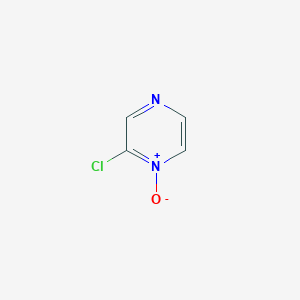
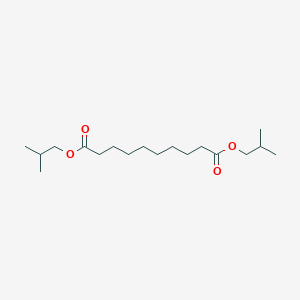
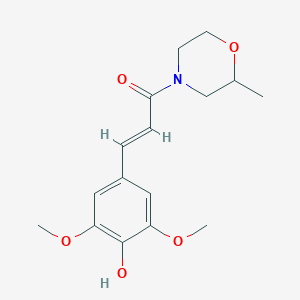
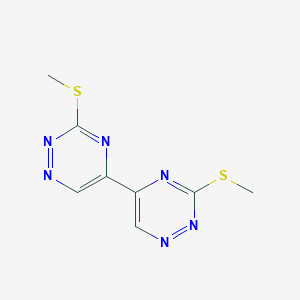
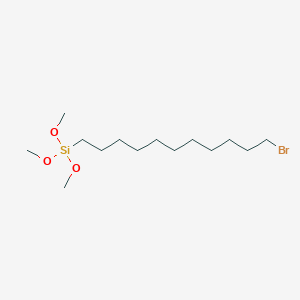

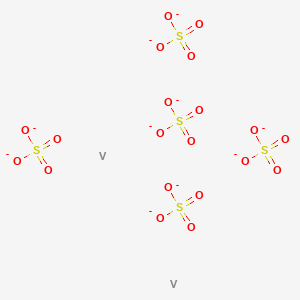

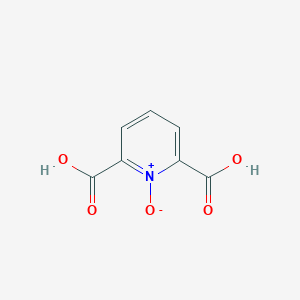
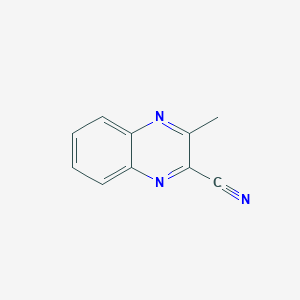
![2,7-Dimethylbenzo[b]thiophene](/img/structure/B103493.png)
![Trimethyl[(1-methylpentyl)oxy]silane](/img/structure/B103494.png)
